molecular formula C14H14N2O B1487076 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol CAS No. 1710833-97-8

2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol

Cat. No. B1487076
M. Wt: 226.27 g/mol
InChI Key: MBSVCBUXMHGXPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol” were not found, general methods for the synthesis of pyrimidine derivatives involve heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Environmental Exposure and Public Health

Research has shown that pyrethroid compounds, which may share structural similarities with "2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol," are widely used insecticides. A study on South Australian preschool children found widespread chronic exposure to these compounds, emphasizing the importance of understanding exposure levels for public health policy and regulation (Babina et al., 2012)(Babina et al., 2012).

Drug Metabolism and Pharmacokinetics

In the realm of pharmacology, studies on similar compounds, such as INCB018424 (a selective inhibitor of Janus tyrosine kinase1/2), have provided detailed insights into drug metabolism, excretion, and pharmacokinetics in humans. Such studies are crucial for understanding how drugs are processed in the body and for the development of new therapeutic agents (Shilling et al., 2010)(Shilling et al., 2010).

Agricultural Applications

Compounds with pyrimidine structures, such as pirimicarb, have been used as insecticides in agriculture and fruit growing. Studies have focused on the metabolism of such compounds in mammals and their excretion in urine, providing insights into human exposure and potential health risks (Hardt et al., 1999)(Hardt et al., 1999).

Cancer Research

In cancer research, compounds with similar structures have been investigated for their potential therapeutic effects. For instance, the cyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-ones (CPIs), a class of DNA-sequence-selective alkylating agents, have shown potent inhibitory properties of DNA synthesis, offering a glimpse into potential applications in cancer treatment (Cristofanilli et al., 1998)(Cristofanilli et al., 1998).

Future Directions

While specific future directions for “2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol” were not found, pyrimidines are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

properties

IUPAC Name

2-cyclopropyl-4-(3-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-3-2-4-11(7-9)12-8-13(17)16-14(15-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSVCBUXMHGXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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